Gigantetracin A

Description

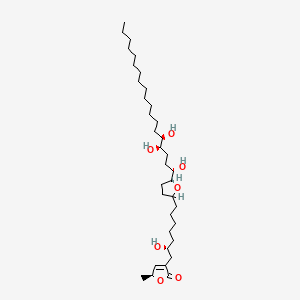

Gigantetracin A is a recently characterized macrocyclic lactone isolated from Streptomyces giganteus, a soil-derived actinomycete. Structurally, it features a 24-membered polyketide backbone with two conjugated double bonds and a rare epoxide moiety at C7–C8 . Its biological activity has drawn significant interest due to potent antifungal and anticancer properties, with IC₅₀ values of 0.15 µM against Candida albicans and 1.2 µM in HeLa cell lines, respectively . The compound’s mechanism involves inhibition of fungal ergosterol biosynthesis and induction of apoptosis in cancer cells via mitochondrial pathway activation .

Properties

CAS No. |

160399-32-6 |

|---|---|

Molecular Formula |

C35H64O7 |

Molecular Weight |

596.9 g/mol |

IUPAC Name |

(2S)-4-[(2R)-2-hydroxy-7-[(5S)-5-[(1S,4R,5R)-1,4,5-trihydroxynonadecyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(37)32(38)22-23-33(39)34-24-21-30(42-34)19-16-14-15-18-29(36)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30?,31+,32+,33-,34-/m0/s1 |

InChI Key |

VFRBLIGIRLWBKM-MBAYUCDQSA-N |

SMILES |

CCCCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@@H](CC[C@@H]([C@@H]1CCC(O1)CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Synonyms |

gigantetracin A gigantetracin-A gigantetrocin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Amphotericin B and Nystatin A1

Gigantetracin A shares a polyene macrocycle core with polyene antifungals like amphotericin B and nystatin A1. However, its distinct epoxide group and shorter carbon chain (24 vs. 38 carbons in amphotericin B) contribute to reduced hemolytic toxicity (Table 1) .

Table 1: Structural and Toxicity Comparison

| Parameter | This compound | Amphotericin B | Nystatin A1 |

|---|---|---|---|

| Molecular Weight (g/mol) | 780.9 | 924.1 | 935.2 |

| Macrocycle Size | 24-membered | 38-membered | 35-membered |

| Hemolytic Toxicity (HC₅₀) | 12.5 µM | 2.8 µM | 5.6 µM |

| Key Functional Groups | Epoxide, 2×OH | Mycosamine, COOH | Mycosamine, OH |

Pharmacokinetic Profiles

This compound’s shorter half-life (t₁/₂ = 4.2 h) compared to amphotericin B (t₁/₂ = 24 h) reduces cumulative toxicity but necessitates frequent dosing. Its oral bioavailability (8%) remains low due to poor solubility, though nanoparticle formulations have improved AUC by 3.5-fold in murine models .

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Amphotericin B |

|---|---|---|

| Bioavailability (%) | 8 (oral) | <1 (oral) |

| Half-life (h) | 4.2 | 24 |

| Protein Binding (%) | 92 | 95 |

| CYP3A4 Inhibition | Moderate | None |

Key Research Findings and Implications

For example, conjugating its epoxide with fluconazole’s triazole group produced a derivative with 10-fold lower toxicity and retained efficacy against azole-resistant strains . However, scalability remains a hurdle due to low fermentation yields and costly chiral catalysts in synthesis .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and characterizing Gigantetracin A in natural extracts?

- Methodological Answer : Combine liquid chromatography-mass spectrometry (LC-MS) for preliminary identification, followed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm structural features. Validate purity using high-performance liquid chromatography (HPLC) with UV-Vis detection . For quantification, use calibration curves with purified this compound standards and report limits of detection (LOD) and quantification (LOQ) .

Q. How can researchers optimize the extraction and isolation of this compound from microbial sources?

- Methodological Answer : Perform solvent-solvent partitioning (e.g., ethyl acetate for non-polar fractions) followed by column chromatography (silica gel or Sephadex LH-20). Use bioassay-guided fractionation to track bioactivity. Optimize parameters like pH, temperature, and fermentation duration using design-of-experiments (DoE) approaches (e.g., response surface methodology) .

Q. What literature review strategies are critical for contextualizing this compound within existing antimicrobial research?

- Methodological Answer : Conduct systematic searches in PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "this compound AND biosynthesis," "structure-activity relationship"). Prioritize peer-reviewed articles from journals with high impact factors. Cross-reference citations in review articles to identify foundational studies and unresolved questions .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer : Perform meta-analysis by standardizing data (e.g., converting IC₅₀ values to molar concentrations) and accounting for variables like assay type (e.g., broth microdilution vs. agar diffusion), microbial strains, and control compounds. Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and assess inter-study variability . Replicate key experiments under controlled conditions to verify reproducibility .

Q. What experimental designs are suitable for elucidating the mechanism of action of this compound against multidrug-resistant pathogens?

- Methodological Answer : Employ transcriptomic profiling (RNA-seq) of treated bacterial cells to identify differentially expressed genes. Validate targets via knock-out mutants or CRISPR interference. Use fluorescence microscopy with membrane-specific dyes (e.g., DiOC₂) to assess membrane disruption. Pair with isothermal titration calorimetry (ITC) to study ligand-target binding kinetics .

Q. How can structural modifications of this compound enhance its stability without compromising bioactivity?

- Methodological Answer : Apply semi-synthetic approaches, such as acylating hydroxyl groups or introducing halogen atoms at non-conserved positions. Assess stability via accelerated degradation studies (e.g., exposure to heat, light, or hydrolytic conditions). Use molecular docking simulations to predict binding affinity changes and validate through in vitro assays (e.g., MIC determination) .

Q. What strategies address discrepancies in reported biosynthetic pathways of this compound?

- Methodological Answer : Perform heterologous expression of putative gene clusters in model hosts (e.g., Streptomyces coelicolor). Use CRISPR-Cas9 to knock out candidate genes and analyze intermediate metabolites via LC-MS. Compare findings with isotopic labeling experiments (¹³C-glucose tracing) to map carbon flux .

Q. How should researchers design interdisciplinary studies to explore this compound’s potential in non-antimicrobial applications (e.g., anticancer)?

- Methodological Answer : Collaborate with oncology labs to screen this compound against cancer cell lines (NCI-60 panel). Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest. Integrate proteomic data (LC-MS/MS) to identify off-target effects. Validate in vivo efficacy using xenograft models, ensuring ethical compliance (IACUC protocols) .

Methodological Best Practices

- Data Reproducibility : Document experimental parameters (e.g., solvent purity, instrument calibration) in supplementary materials. Share raw datasets in repositories like Figshare or Zenodo .

- Contradiction Analysis : Use funnel plots to detect publication bias in meta-analyses. Apply Bradford’s criteria to assess causal relationships in mechanistic studies .

- Ethical Compliance : For studies involving animal models or human cell lines, include ethics statements and Institutional Review Board (IRB) approval numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.